molecular formula C38H42N2O B421509 6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one CAS No. 302333-59-1

6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one

Cat. No.: B421509
CAS No.: 302333-59-1
M. Wt: 542.8g/mol
InChI Key: VSEWFQKWBCPERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one is a complex organic compound characterized by its unique structure, which includes an adamantane moiety and a tetrahydrocarbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, followed by the introduction of the tetrahydrocarbazole core. The final step involves the attachment of the dibenzylamino-ethyl group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a probe for studying biological processes.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Adamantan-1-yl-9-(2-amino-ethyl)-2,3,4,9-tetrahydro-carbazol-1-one
  • 6-Adamantan-1-yl-9-(2-methylamino-ethyl)-2,3,4,9-tetrahydro-carbazol-1-one
  • 6-Adamantan-1-yl-9-(2-dimethylamino-ethyl)-2,3,4,9-tetrahydro-carbazol-1-one

Uniqueness

What sets 6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one apart from similar compounds is its unique combination of functional groups. The presence of the adamantane moiety and the dibenzylamino-ethyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

302333-59-1

Molecular Formula

C38H42N2O

Molecular Weight

542.8g/mol

IUPAC Name

6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one

InChI

InChI=1S/C38H42N2O/c41-36-13-7-12-33-34-21-32(38-22-29-18-30(23-38)20-31(19-29)24-38)14-15-35(34)40(37(33)36)17-16-39(25-27-8-3-1-4-9-27)26-28-10-5-2-6-11-28/h1-6,8-11,14-15,21,29-31H,7,12-13,16-20,22-26H2

InChI Key

VSEWFQKWBCPERC-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)N(C3=C2C=C(C=C3)C45CC6CC(C4)CC(C6)C5)CCN(CC7=CC=CC=C7)CC8=CC=CC=C8

Canonical SMILES

C1CC2=C(C(=O)C1)N(C3=C2C=C(C=C3)C45CC6CC(C4)CC(C6)C5)CCN(CC7=CC=CC=C7)CC8=CC=CC=C8

Origin of Product

United States

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